molecular formula C8H9F3N2O B1443513 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one CAS No. 1267589-10-5

1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one

Cat. No.: B1443513
CAS No.: 1267589-10-5
M. Wt: 206.16 g/mol
InChI Key: YSJDHGBOSZWUFY-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its influence on the chemical and physical properties of molecules, making it a valuable component in various applications, including medicinal chemistry and material science.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, the compound can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time when exposed to light or high temperatures . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter the levels of various metabolites. For example, it may increase the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of the compound is essential for understanding its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of enaminones with trifluoromethylated reagents. The reaction conditions typically require a catalyst, such as copper, and proceed through a cascade cyclic reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity, often utilizing continuous flow reactors for scalability.

Chemical Reactions Analysis

1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogenation catalysts, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-(2-Aminoethyl)-5-(trifluoromethyl)-1,2-dihydropyridin-2-one can be compared with other trifluoromethylated compounds, such as trifluoromethyl ketones and trifluoromethyl-substituted furans. These compounds share similar properties, such as increased stability and reactivity, but differ in their specific applications and reactivity profiles. The unique structure of this compound, particularly the presence of the aminoethyl group, distinguishes it from other similar compounds and provides unique opportunities for its use in various fields .

Properties

IUPAC Name

1-(2-aminoethyl)-5-(trifluoromethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)6-1-2-7(14)13(5-6)4-3-12/h1-2,5H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJDHGBOSZWUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1C(F)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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